molecular formula C6H14BBrO2 B584497 (6-Bromohexyl)boronic acid CAS No. 148562-12-3

(6-Bromohexyl)boronic acid

Katalognummer: B584497
CAS-Nummer: 148562-12-3
Molekulargewicht: 208.89
InChI-Schlüssel: BGHGWFMYADQHHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Bromohexyl)boronic acid is an organoboron compound characterized by a six-carbon alkyl chain terminated by a bromine atom and a boronic acid (-B(OH)₂) group. This structure combines the reactivity of boronic acids with the hydrophobic and steric properties of a brominated alkyl chain. Boronic acids are widely used in medicinal chemistry, materials science, and diagnostics due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. The bromohexyl moiety may enhance lipophilicity, influencing solubility, cellular uptake, and binding kinetics compared to aromatic or shorter-chain analogs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (6-Bromohexyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of hexylboronic acid with bromine under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: (6-Bromohexyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(6-Bromohexyl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Bromohexyl)boronic acid involves its reactivity with various nucleophiles and electrophiles. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, making it useful in molecular recognition and sensing applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

Key Compounds Compared :

Phenyl Boronic Acid : Simplest aromatic boronic acid.

6-Hydroxynaphthalen-2-yl Boronic Acid : Naphthalene-based with a hydroxyl group.

Phenanthren-9-yl Boronic Acid : Polycyclic aromatic system.

Vaborbactam : Cyclic boronic acid β-lactamase inhibitor.

Cis-Stilbene Boronic Acids : Tubulin polymerization inhibitors.

Compound Structure Type pKa<sup>a</sup> Water Solubility Key Functional Groups
(6-Bromohexyl)boronic acid Aliphatic alkyl chain ~8–9<sup>†</sup> Low (hydrophobic) -B(OH)₂, -Br
Phenyl Boronic Acid Aromatic ~8.8–9.5 Moderate -B(OH)₂
6-Hydroxynaphthalen-2-yl BA Naphthalene + -OH ~7.5–8.5<sup>‡</sup> Moderate -B(OH)₂, -OH
Vaborbactam Cyclic boronic acid ~7.2 High Cyclic -B(OH)₂, amide

<sup>a</sup> Values estimated from related analogs in evidence.
<sup>†</sup> Assumed based on alkyl chain effects lowering pKa compared to phenyl.
<sup>‡</sup> Hydroxyl group may reduce pKa via electron-withdrawing effects.

Key Observations :

  • The bromohexyl chain in this compound increases lipophilicity, reducing water solubility compared to aromatic analogs .
  • Hydroxyl or cyclic structures (e.g., vaborbactam) enhance solubility and binding specificity .

Anticancer Activity

  • 6-Hydroxynaphthalen-2-yl Boronic Acid : IC₅₀ = 0.1969 µM in triple-negative breast cancer (4T1 cells) .
  • Phenanthren-9-yl Boronic Acid : IC₅₀ = 0.2251 µM (same model) .
  • Cis-Stilbene Boronic Acids : Tubulin polymerization inhibition (IC₅₀ = 21–22 µM) and apoptosis induction .

Comparison :
Aromatic boronic acids exhibit sub-micromolar cytotoxicity, likely due to planar structures enabling intercalation or enzyme inhibition. The bromohexyl derivative’s alkyl chain may limit membrane permeability or target engagement, though its bromine could facilitate covalent interactions .

Enzyme Inhibition

  • Vaborbactam : Ki = 0.004–0.008 µM against class C β-lactamases .
  • FL-166 (Bifunctional Aryl Boronic Acid) : Ki = 40 nM against SARS-CoV-2 3CLpro .

Comparison: Cyclic or bifunctional boronic acids achieve nanomolar inhibition via optimized steric and electronic interactions with enzyme active sites. The bromohexyl chain’s flexibility might reduce binding precision compared to rigid scaffolds .

Diagnostic Use

  • Phenyl Boronic Acid: Superior diagnostic accuracy for detecting KPC β-lactamases compared to aminophenylboronic acid (APBA) .

Comparison: Bulky substituents (e.g., bromohexyl) could hinder diol binding in diagnostic assays, favoring smaller aromatic analogs for rapid, reversible interactions .

Biologische Aktivität

(6-Bromohexyl)boronic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Overview of this compound

This compound, with the chemical formula C6_6H14_{14}BBrO2_2, belongs to the class of boronic acids, which are known for their diverse biological activities. Boronic acids have been utilized in various therapeutic contexts, including cancer treatment, antibacterial applications, and as enzyme inhibitors. The introduction of the bromoalkyl group enhances the compound's lipophilicity and potential bioactivity.

1. Enzyme Inhibition

Boronic acids interact with various enzymes through reversible covalent bonding, particularly with serine proteases and cysteine proteases. The boronic acid moiety acts as an electrophile, forming a stable complex with the active site residues of these enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial for many biological processes.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to this compound have shown effectiveness in inhibiting tumor cell growth by inducing apoptosis in cancer cells while sparing normal cells. The selectivity towards cancer cells is attributed to the differential metabolic pathways present in malignant tissues .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Target Activity IC50 Value Notes
This compoundhClpXPInhibitionNot specifiedPotential use in mitochondrial integrity studies
Derivative ADPP4Inhibition< 4 nMFirst clinical FAP inhibitor; tested in cancer
Derivative BdCTPaseInhibition0.057 µmol/LEnhanced efficacy against leukemia cells

Case Study 1: Anticancer Properties

A study investigated the effects of boronic acid derivatives on breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like chlorambucil. Notably, one derivative showed a selective cytotoxic effect on MDA-MB-468 cells with minimal toxicity to normal lymphocytes .

Case Study 2: Enzyme Inhibition

In another study, this compound was evaluated for its ability to inhibit hClpXP, a protease involved in mitochondrial function. The compound demonstrated promising inhibitory effects, suggesting its potential as a therapeutic agent for diseases linked to mitochondrial dysfunction .

Research Findings

Recent literature emphasizes the versatility of boronic acids in medicinal chemistry. The incorporation of boron into drug design has led to improved pharmacokinetic properties and enhanced selectivity for biological targets. The modification of existing bioactive molecules with boronic acid groups has been shown to alter their physicochemical characteristics positively .

Q & A

Q. What are the common synthetic routes for (6-bromohexyl)boronic acid, and how can reaction conditions be optimized for purity?

Basic Research Question
Synthesis of aliphatic boronic acids like this compound typically involves coupling reactions, such as palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or hydroboration of alkenes. Optimization for purity requires addressing challenges like boronic acid trimerization (forming boroxines) and dehydration. Protodeboronation of alkyl boronic esters is a reported method . To minimize side reactions, intermediates are often stabilized as esters (e.g., pinacol esters) during synthesis, followed by acidic hydrolysis . Purification via chromatography or recrystallization in anhydrous conditions is critical, as moisture can trigger trimerization .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question

  • MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis. On-plate esterification using 2,5-dihydroxybenzoic acid (DHB) simplifies detection .
  • LC-MS/MS : Highly sensitive for detecting underivatized boronic acids in complex matrices (e.g., drug substances). Multiple Reaction Monitoring (MRM) mode enhances specificity for trace impurity analysis .
  • NMR : 11^{11}B NMR distinguishes free boronic acid (δ\delta ~30 ppm) from esters (δ\delta ~10 ppm). 1^{1}H/13^{13}C NMR confirms alkyl chain integrity .

Q. How can the binding kinetics of this compound with diols be accurately measured, and what factors influence the 'on' rate constants?

Advanced Research Question
Stopped-flow fluorescence spectroscopy is ideal for real-time kinetic analysis, with kon values typically in the range of 10210^210310^3 M1^{-1}s1^{-1}. Key factors:

  • Diol Structure : kon follows D-fructose > D-tagatose > D-mannose > D-glucose due to steric and electronic effects .
  • pH : Binding is pH-dependent, as boronic acid must be in the trigonal form (B(OH)2_2) to react with diols. Optimal pH is ~8.5 for physiological relevance .
  • Temperature : Elevated temperatures increase kon but may destabilize the complex .

Q. What mechanisms underlie the anticancer activity of boronic acid derivatives like this compound?

Advanced Research Question
Boronic acids inhibit proteasomes (e.g., Bortezomib) or tubulin polymerization (e.g., combretastatin analogs). For this compound:

  • Proteasome Inhibition : The boronic acid moiety binds covalently to the catalytic threonine residue of the 20S proteasome, blocking protein degradation and inducing apoptosis .
  • Tubulin Targeting : Analogous to combretastatin, the bromohexyl chain may enhance membrane permeability, while boronic acid stabilizes interactions with β-tubulin, disrupting microtubule dynamics .

Q. How can analytical challenges like boroxine formation during mass spectrometry be mitigated?

Advanced Research Question

  • Derivatization : Pre-treatment with diols (e.g., 2,3-butanedione) converts boronic acids to cyclic esters, preventing trimerization and simplifying spectra .
  • In-Situ Methods : Use DHB matrix in MALDI-MS for simultaneous esterification and ionization, enabling direct analysis without prior purification .
  • Low-Temperature ESI-MS : Reduces thermal decomposition, preserving the native boronic acid structure .

Q. What role does this compound play in drug delivery systems?

Basic Research Question
The bromohexyl chain enhances lipophilicity, improving cellular uptake. Boronic acid enables:

  • Targeted Delivery : Conjugation to nanoparticles or liposomes for glycoprotein-specific binding (e.g., sialic acid on cancer cells) .
  • Stimuli-Responsive Release : pH- or glucose-sensitive boronate esters for controlled drug release in tumors or diabetic conditions .

Q. How do secondary interactions affect the selectivity of this compound in glycoprotein binding, and how can this be addressed experimentally?

Advanced Research Question
Non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins can reduce selectivity. Mitigation strategies:

  • Buffer Optimization : High-ionic-strength buffers (e.g., 150 mM NaCl) suppress electrostatic interactions. Borate buffer (pH 8.5) enhances diol-binding specificity .
  • Surface Engineering : Immobilize boronic acids on hydrophilic matrices (e.g., carboxymethyl dextran) to minimize hydrophobic binding .

Q. Can this compound act as a radical source in photo(electro)chemical reactions?

Advanced Research Question
Boronic acids undergo homolytic cleavage under UV light or electrochemical oxidation, generating alkyl radicals. Applications:

  • C–C Bond Formation : Radical addition to alkenes/alkynes for polymer or small-molecule synthesis.
  • Cross-Coupling : Paired with transition-metal catalysts (e.g., Ni) for sp3^3-sp2^2 couplings .

Eigenschaften

IUPAC Name

6-bromohexylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BBrO2/c8-6-4-2-1-3-5-7(9)10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHGWFMYADQHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674701
Record name (6-Bromohexyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148562-12-3
Record name (6-Bromohexyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.